molecular formula C22H44O2 B1677921 Butyl stearate CAS No. 123-95-5

Butyl stearate

Cat. No.: B1677921
CAS No.: 123-95-5
M. Wt: 340.6 g/mol
InChI Key: ULBTUVJTXULMLP-UHFFFAOYSA-N
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Description

Butyl stearate, also known as butyl octadecanoate, is a fatty acid ester derived from stearic acid and butanol. It is commonly used in the cosmetic and personal care industry due to its emollient properties, which help to soften and smooth the skin. This compound is a colorless to pale yellow liquid or waxy solid with the chemical formula C({22})H({44})O(_{2}) .

Mechanism of Action

Target of Action

Butyl stearate, a fatty acid ester formed from the esterification of stearic acid with butanol , primarily targets materials in various industrial applications. It is widely utilized in research and industrial applications due to its role as a plasticizer, lubricant, and release agent . In the cosmetic industry, it acts as a skin conditioning and lubricating agent .

Mode of Action

The mechanism of action of this compound primarily involves the reduction of friction and enhancement of flexibility in materials . In the cosmetic industry, it forms a non-greasy coating on the skin to trap moisture and protect the surface from harsh environmental damage .

Biochemical Pathways

Its incorporation into polymer matrices can significantly alter the thermal and mechanical properties of plastics, improving their flexibility and durability .

Pharmacokinetics

It is known that this compound is a fatty acid ester, which has application in cosmetics, personal care products, and as an emollient in food industries .

Result of Action

The result of this compound’s action is the improvement of material properties in various applications. In materials science research, it is found to improve the flexibility and durability of plastics . In the cosmetic industry, it deeply nourishes the skin to alleviate dryness and flakiness .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the cosmetic industry, the efficacy of this compound as a skin conditioning and lubricating agent can be affected by the skin’s moisture level . In industrial applications, the stability of this compound can be influenced by temperature and other environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl stearate is synthesized through an esterification reaction between stearic acid and butanol. This reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under controlled conditions, often involving heating and reflux to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the esterification reaction is conducted in a reaction kettle where stearic acid, butanol, and concentrated sulfuric acid are added sequentially. The mixture is heated to boiling while stirring, and the water formed during the reaction is continuously removed using an oil-water separator. After the reaction is complete, the product is washed, distilled to remove any remaining solvent, and refined to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Butyl stearate primarily undergoes hydrolysis reactions, which can be catalyzed by either acids or bases.

Common Reagents and Conditions:

    Acidic Hydrolysis: In the presence of a strong acid catalyst and excess water, this compound is hydrolyzed to produce stearic acid and butanol.

    Basic Hydrolysis (Saponification): When treated with a strong base such as sodium hydroxide, this compound undergoes saponification to yield sodium stearate (a soap) and butanol.

Major Products:

    Acidic Hydrolysis: Stearic acid and butanol.

    Basic Hydrolysis: Sodium stearate and butanol.

Comparison with Similar Compounds

Uniqueness of Butyl Stearate: this compound is unique due to its low viscosity and excellent spreadability, making it particularly suitable for use in formulations where a smooth, non-greasy texture is desired. Its stability and non-toxic nature also make it a preferred choice in various applications .

Properties

IUPAC Name

butyl octadecanoate
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InChI

InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h3-21H2,1-2H3
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InChI Key

ULBTUVJTXULMLP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCC
Source PubChem
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Molecular Formula

C22H44O2
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DSSTOX Substance ID

DTXSID5027013
Record name Butyl octadecanoate
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Molecular Weight

340.6 g/mol
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Physical Description

Liquid, Colorless liquid; m[ = 19.5-20 deg C; [Hawley] Solid or colorless or very pale liquid (above 20 deg C); mp = 27 deg C; [HSDB] Odorless oily liquid; mp approximately 23 deg C; [MSDSonline], Solid, colourless, waxy solid, odourless or with a faintly fatty odour
Record name Octadecanoic acid, butyl ester
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Boiling Point

343 °C, 343.00 °C. @ 25.00 mm Hg
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Flash Point

320 °F (160 °C) (CLOSED CUP)
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Solubility

Insoluble in water; soluble in ethanol; very soluble in acetone, SOL IN MINERAL OR VEGETABLE OILS, SOLUBILITY IN WATER: 0.29% @ 25 °C, 1.7 mg/mL at 25 °C
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Density

0.854 @ 25 °C/4 °C, 0.855-0.875
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Vapor Density

11.4 (AIR= 1)
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Vapor Pressure

0.0000058 [mmHg], 5.80X10-6 mm Hg @ 25 °C
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Color/Form

Crystals from alcohol, propanol, or ether, WAXY OR OILY (ABOVE 20 °C), COLORLESS OR VERY PALE YELLOW LIQUID ABOVE 20 °C

CAS No.

123-95-5, 68154-28-9
Record name Butyl stearate
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Melting Point

27 °C, 27.5 °C
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Synthesis routes and methods

Procedure details

An esterification reaction mixture (94 g), consisting of butanol (ca., 4.9% w/w), butyl stearate (95.1% w/w), residual stearic acid (trace), residual methanesulfonic acid catalyst (1383 ppm) and undesired butyl methanesulfonate (613 ppm) was treated with 45% aqueous KOH (229 mg, 1.84 mmol as compared to 1.74 mmol MSA originally charged to the reaction). The resulting mixture was heating at 50° C. for 40 minutes. Without wishing to be bound by any particular theory or explanation, it is believed that reaction of butyl stearate with KOH produced potassium stearate, which retains significant solubility in the butyl stearate medium. The formed potassium stearate then reacted with butyl methanesulfonate to produce potassium methanesulfonate and butyl stearate. After filtration of the by-product solid salts (0.6325 g), analysis of the mixture by gas chromatography revealed only 300 ppm unreacted butyl methanesulfonate, a 51% reduction.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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